The synthesis of 17alpha-Ethynylestradiol, 3-acetate typically involves several steps:
The reaction conditions are usually mild, allowing for high yields of the desired product while minimizing side reactions .
The molecular structure of 17alpha-Ethynylestradiol, 3-acetate can be represented as follows:
CC#C[C@]1(C)[C@@]2(C)[C@]([H])(CC[C@@]2(O)C(=O)C)[C@]1([H])CCc3cc(O)ccc23
WHONTIANOSNSAH-UHFFFAOYSA-N
This structure contributes to its biological activity and interaction with estrogen receptors .
17alpha-Ethynylestradiol, 3-acetate undergoes various chemical reactions relevant to its pharmacological activity:
These reactions are critical for understanding both its therapeutic effects and potential side effects .
The mechanism of action for 17alpha-Ethynylestradiol, 3-acetate involves binding to estrogen receptors (ERα and ERβ) located in various target tissues such as the reproductive system, breast tissue, and bone:
Data indicate that this compound exhibits higher potency than natural estradiol due to its structural modifications .
The physical and chemical properties of 17alpha-Ethynylestradiol, 3-acetate include:
These properties influence its formulation in pharmaceutical preparations .
17alpha-Ethynylestradiol, 3-acetate has several scientific applications:
The versatility of this compound makes it significant not only in clinical settings but also in experimental research .
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0